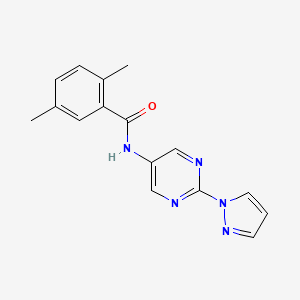

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide

Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a 2,5-dimethylbenzamide group at the 5-position.

Properties

IUPAC Name |

2,5-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-4-5-12(2)14(8-11)15(22)20-13-9-17-16(18-10-13)21-7-3-6-19-21/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKOTNNOYQZDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion and subsequent attachment to the benzamide group. Common synthetic routes include:

Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazines with 1,3-diketones.

Condensation Reactions: Formation of the pyrimidine ring via condensation of amidines with β-dicarbonyl compounds.

Coupling Reactions: Fusion of the pyrazole and pyrimidine rings using coupling agents like EDCI or DCC.

Amidation: Attachment of the benzamide group through amidation reactions using reagents like HATU or EDCI.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and condensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: Oxidation of the pyrazole ring using oxidizing agents like potassium permanganate.

Reduction: Reduction of the pyrimidine ring using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DCC, HATU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.

Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

Chemical Synthesis: Use as a building block for synthesizing more complex heterocyclic compounds.

Material Science: Exploration of its properties for use in advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several patented kinase inhibitors. Below is a comparative analysis based on molecular features, therapeutic targets, and research findings:

Table 1: Structural and Functional Comparison

Key Observations

Structural Motifs: The target compound and the TRK inhibitor from both employ pyrimidine-based cores but differ in peripheral substituents. The 2,5-dimethylbenzamide group in the target compound may enhance metabolic stability compared to the 2,5-difluorophenyl group in , which could improve lipophilicity and membrane permeability. The quinoline derivatives in incorporate bulkier substituents (e.g., tetrahydrofuran-3-yloxy), likely affecting binding affinity and selectivity for specific kinase isoforms.

Biological Activity: The TRK inhibitor in explicitly targets tropomyosin receptor kinases (TRK), a validated target in cancers with NTRK gene fusions. The target compound’s lack of fluorine substituents might reduce off-target effects but could compromise potency against TRK . The quinoline-based compounds in emphasize substituents like piperidin-4-ylidene acetamido, which may facilitate hydrogen bonding with kinase active sites, a feature absent in the target compound.

Therapeutic Potential: While the TRK inhibitor in is advanced enough for patenting in cancer therapy, the target compound’s simpler structure suggests it may serve as a lead for further optimization. Its 2,5-dimethylbenzamide group could mitigate toxicity risks associated with halogenated aryl groups .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H15N5O

- Molecular Weight : 269.31 g/mol

- IUPAC Name : this compound

Research indicates that this compound acts as a selective inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization and memory processes in the central nervous system. The inhibition of AC1 leads to decreased cyclic AMP (cAMP) levels, impacting various downstream signaling effects.

Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of AC1 | IC50 = 1.4 µM | |

| Selectivity over AC8 | 46% inhibition at AC1 IC90 | |

| Antitumor effects | Observed in clinical settings | |

| Inhibition of DHFR | Impacts cell growth |

1. Inhibition of Adenylyl Cyclase Type 1 (AC1)

A study focused on the compound's ability to inhibit AC1 demonstrated that it possesses low micromolar potency against this target. The research highlighted that the compound's selectivity for AC1 over other isoforms like AC8 is significant, making it a promising candidate for further development in pain management therapies.

2. Antitumor Activity

Clinical observations have indicated that compounds with similar structures exhibit antitumor effects. For instance, patients receiving benzamide derivatives showed prolonged survival rates, suggesting that this compound may possess similar properties worth exploring in oncology settings.

3. Inhibition of Dihydrofolate Reductase (DHFR)

The compound has also been studied for its ability to inhibit DHFR through its metabolite BAD. This inhibition leads to reduced levels of NADP and NADPH, destabilizing DHFR and thus providing a new approach to downregulating this enzyme critical for cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.